molecular formula C7H8FNO3S B13720566 3-Fluoro-4-hydroxy-N-methylbenzenesulfonamide

3-Fluoro-4-hydroxy-N-methylbenzenesulfonamide

Cat. No.: B13720566
M. Wt: 205.21 g/mol
InChI Key: MNNYKSXKQJCVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-hydroxy-N-methylbenzenesulfonamide is a fluorinated aromatic sulfonamide compound It is characterized by the presence of a fluorine atom at the third position, a hydroxyl group at the fourth position, and a methyl group attached to the nitrogen atom of the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-hydroxy-N-methylbenzenesulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated aromatic compound, such as 3-fluoro-4-nitrophenol.

    Reduction: The nitro group is reduced to an amine using a reducing agent like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Sulfonation: The resulting amine is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

    Methylation: Finally, the sulfonamide nitrogen is methylated using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-hydroxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-fluoro-4-oxo-N-methylbenzenesulfonamide.

    Reduction: Formation of 3-fluoro-4-hydroxy-N-methylbenzenamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-hydroxy-N-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and inhibition due to its sulfonamide group.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-hydroxy-N-methylbenzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. The fluorine atom and hydroxyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-hydroxybenzenesulfonamide: Lacks the N-methyl group, which may affect its reactivity and binding properties.

    4-Fluoro-N-methylbenzenesulfonamide: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds.

    3-Fluoro-4-hydroxyproline: Contains a proline ring instead of a benzene ring, leading to different structural and functional properties.

Uniqueness

3-Fluoro-4-hydroxy-N-methylbenzenesulfonamide is unique due to the combination of its fluorine, hydroxyl, and N-methyl groups. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H8FNO3S

Molecular Weight

205.21 g/mol

IUPAC Name

3-fluoro-4-hydroxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H8FNO3S/c1-9-13(11,12)5-2-3-7(10)6(8)4-5/h2-4,9-10H,1H3

InChI Key

MNNYKSXKQJCVEM-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.